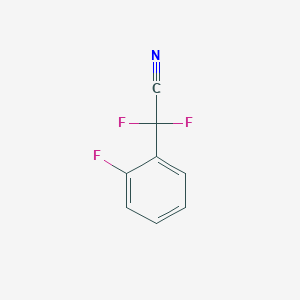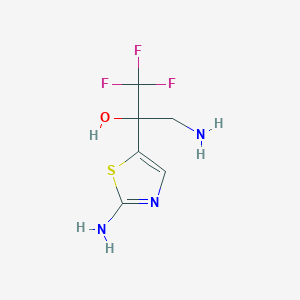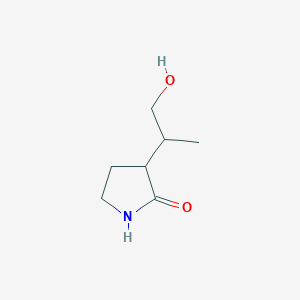
2,2-Difluoro-2-(2-fluorophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(2-fluorophenyl)acetonitrile is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of two fluorine atoms and a nitrile group attached to a phenyl ring, making it a highly reactive and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile typically involves the reaction of 2-fluorobenzyl cyanide with difluorocarbene precursors. One common method includes the use of difluoromethylating agents such as trimethylsilyl difluoromethyl sulfone under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized temperature and pressure conditions are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form amines.
Common Reagents and Conditions:
Substitution: Typical reagents include alkali metal fluorides and tetrabutylammonium fluoride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products:
Substitution: Formation of substituted nitriles.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2,2-Difluoro-2-(2-fluorophenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects in various applications .
Comparison with Similar Compounds
- 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile
- Difluoro(trimethylsilyl)acetonitrile
Comparison: 2,2-Difluoro-2-(2-fluorophenyl)acetonitrile is unique due to the position of the fluorine atoms on the phenyl ring, which influences its reactivity and stability. Compared to its analogs, this compound exhibits distinct chemical behavior, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C8H4F3N |
|---|---|
Molecular Weight |
171.12 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4F3N/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4H |
InChI Key |
YNDXGFAYAOCVJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13165226.png)


![Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine](/img/structure/B13165246.png)



![3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13165284.png)



![Tricyclo[3.2.1.0,2,4]octan-6-amine](/img/structure/B13165316.png)


